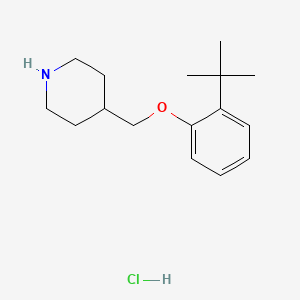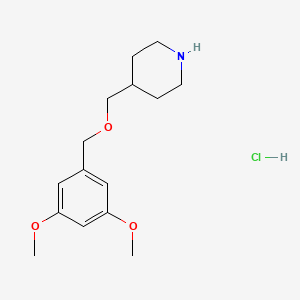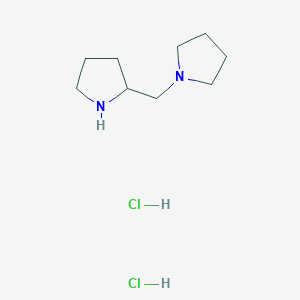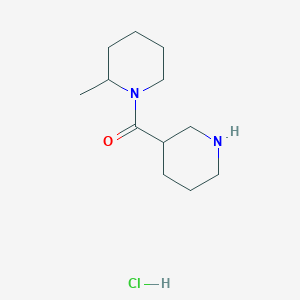
2-Chloro-6-(methylthio)benzaldehyde
Overview
Description
2-Chloro-6-(methylthio)benzaldehyde, also known as 2-Chloro-6-(methylsulfanyl)benzaldehyde or 2-CMTB, is an organic compound with the molecular formula C8H7ClOS. It is a yellowish solid and is used as an organic intermediate .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 sulfide .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 233.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 105.2±12.9 °C . The compound has a molar refractivity of 42.7±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Arylacetic Esters : Methyl (methylthio) methyl sulfoxide reacts with benzaldehyde to form 1-(methylsulfinyl)1-(methylthio)-2-phenylethylene, which can be treated to produce alkyl phenylacetate. This method is applicable for synthesizing phenylacetic esters from aromatic aldehydes, including (alkoxy-, halogen-, or alkyl-substituted phenyl)acetic esters and (2-thienyl)acetic esters (Ogura, Itō, & Tsughihashi, 1979).
Optical Properties in Metal Complexes : 4-Methyl(methoxy or chloro)benzaldehyde reacts with 2-methyl-8-quinolinol to create substituted 2-styryl-8-quinolinol. These are then used as ligands in aluminum and zinc complexes. The optical properties of these complexes have been studied, including photoluminescence characteristics (Barberis & Mikroyannidis, 2006).
Catalyst for Oxidation of Benzyl Alcohol to Benzaldehyde : Mesoporous Ti-SBA-15, treated with chlorosulfonic acid, showed a threefold increase in oxidative property, enhancing benzyl alcohol conversion to benzaldehyde without affecting selectivity. This catalyst is potentially applicable in various industries, including cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012).
Synthesis of Ultrathin Tungsten Oxide Nanowire Networks : These networks are robust and highly active catalysts for benzaldehyde evolution from toluene. This new catalyst can selectively catalyze the aerobic oxidation of toluene to benzaldehyde with high yields under visible light (Bai et al., 2016).
Biotechnological Applications
- Enhanced Bioproduction of Benzaldehyde : Research has been conducted on the use of Pichia pastoris in a two-phase partitioning bioreactor for the bioproduction of benzaldehyde. This method has applications in the flavor industry and provides an eco-friendly alternative to traditional chemical routes (Craig & Daugulis, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylic compounds, such as 2-chloro-6-(methylthio)benzaldehyde, often interact with various enzymes and proteins in the body due to their reactive nature .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets.
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical reactions and pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
properties
IUPAC Name |
2-chloro-6-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCMHQOKRZAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

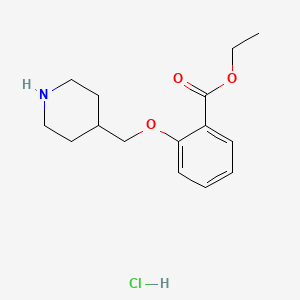
![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)
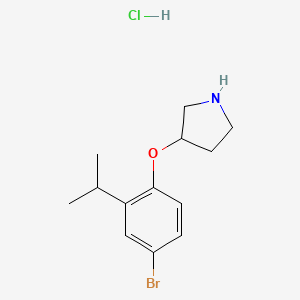
![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
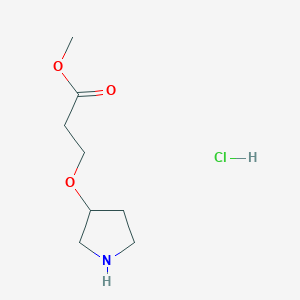
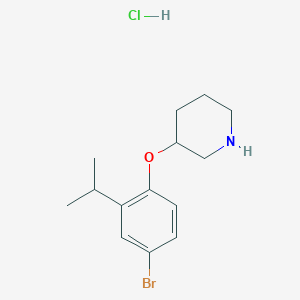
![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)
